molecular formula C8H5F3O3 B089608 3-(Trifluoromethoxy)benzoic acid CAS No. 1014-81-9

3-(Trifluoromethoxy)benzoic acid

Cat. No. B089608
CAS RN: 1014-81-9
M. Wt: 206.12 g/mol
InChI Key: OKPFIWIMBJNFSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Trifluoromethoxy)benzoic acid often involves complex reactions. For instance, the trifluoromethylation of benzoic acids, including similar compounds, can be achieved through nucleophilic substitution, using anhydrides as in situ activating agents. This process facilitates the preparation of aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).

Molecular Structure Analysis

The molecular structure of related benzoic acid derivatives has been extensively studied. For example, the crystal and molecular structure of a compound closely related to 3-(Trifluoromethoxy)benzoic acid has been determined through X-ray analysis, revealing interesting structural features and molecular interactions (Weissflog et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 3-(Trifluoromethoxy)benzoic acid derivatives are diverse. For example, a related compound, 3,5-dinitrobenzoperoxoic acid, exhibits specific intermolecular interactions, such as O-H⋅⋅⋅O hydrogen bonds, influencing its chemical properties and reactivity (Gamage et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to 3-(Trifluoromethoxy)benzoic acid are notable. For instance, certain benzoic acid derivatives exhibit mesophases and can form supramolecular organogels, which are of significant interest in materials science (Beginn et al., 2000).

Chemical Properties Analysis

The chemical properties of 3-(Trifluoromethoxy)benzoic acid and its derivatives are closely related to their molecular structure. The presence of the trifluoromethoxy group significantly influences the compound's reactivity, solubility, and other chemical properties. Research in this area is ongoing, with new findings contributing to a better understanding of these compounds (Lee et al., 2018).

Scientific Research Applications

Pharmaceuticals

  • Field : Pharmaceutical compound synthesis .
  • Application : 3-(Trifluoromethoxy)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds .
  • Results : The outcomes would also depend on the specific pharmaceutical compound. The use of 3-(Trifluoromethoxy)benzoic acid as an intermediate suggests it plays a crucial role in the synthesis process .

Agrochemicals

  • Field : Production of pesticides and insecticides .
  • Application : 3-(Trifluoromethoxy)benzoic acid is used in the production of various pesticides and insecticides .
  • Results : The outcomes would also depend on the specific pesticide or insecticide. The use of 3-(Trifluoromethoxy)benzoic acid in the production process suggests it contributes to the effectiveness of these agrochemicals .

Material Science

  • Field : Advanced materials and polymers research .
  • Application : 3-(Trifluoromethoxy)benzoic acid is suitable for research into advanced materials and polymers .
  • Results : The outcomes would also depend on the specific material or polymer. The use of 3-(Trifluoromethoxy)benzoic acid in this research suggests it may have properties that are beneficial for the development of advanced materials and polymers .

Safety And Hazards

3-(Trifluoromethoxy)benzoic acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFIWIMBJNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143906
Record name 3-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzoic acid

CAS RN

1014-81-9
Record name 3-(Trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)benzoic acid
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Record name 3-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethoxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
F Leroux, E Castagnetti… - The Journal of Organic …, 2003 - ACS Publications
Trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed. N-tert-…
Number of citations: 19 pubs.acs.org
S Sreenivasa, KE ManojKumar, A Kempaiah… - … Section E: Structure …, 2013 - scripts.iucr.org
… To a solution of 1-N-carbidamide (2.14 mmol) in 5 ml N,N-dimethylformamide was added 3-trifluoromethoxy benzoic acid (2.36 mmol) and propylphosphonic anhydride (4.72 mmol). …
Number of citations: 2 scripts.iucr.org
B Tang, K Chong, AJ Ragauskas, R Evans - ChemSusChem, 2023 - Wiley Online Library
Pyrolysis bio‐oils, one of the products of lignocellulosic biomass pyrolysis, have the potential to be widely used as fuels. The chemical composition of bio‐oils is very complicated as …
MR Nadigar, MKE SwamySreenivasa… - Journal of Applicable …, 2013 - academia.edu
A strategic synthesis of 1-[(2, 5-dimethoxyphenyl) sulfonyl]-4-{5-[substituted]-1, 2, 4-oxadiazol-3-yl} piperazine, involves construction of 1, 2, 4-oxadiazole ring by intermolecular …
Number of citations: 9 www.academia.edu
AM Buysse, J Herbert, WT Lambert… - Journal of Agricultural …, 2022 - ACS Publications
The insecticidal activity of pyridine compounds substituted at the 4-position with lipophilic groups has been reported in recent agrochemical patent applications. Encouraged by these …
Number of citations: 3 pubs.acs.org
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
J Kawai, T Toki, M Ota, H Inoue, Y Takata… - Journal of medicinal …, 2019 - ACS Publications
We report the discovery of a potent and isozyme-selective MTHFD2 inhibitor, DS18561882 (2). Through investigation of the substituents on our tricyclic coumarin scaffold (1,2,3,4-…
Number of citations: 51 pubs.acs.org
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
An N-acylated furazan-3-amine of a Medicines for Malaria Venture (MMV) project has shown activity against different strains of Plasmodium falciparum. Seventeen new derivatives were …
Number of citations: 3 www.mdpi.com

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